3-(2-Propylphenoxy)pyrrolidine hydrochloride

molecular flexibility rotatable bond count conformational entropy

3-(2-Propylphenoxy)pyrrolidine hydrochloride is a synthetic pyrrolidine derivative featuring a 2-propylphenoxy substituent on the pyrrolidine ring, supplied as the hydrochloride salt (C₁₃H₂₀ClNO, MW 241.76 g/mol). This compound belongs to a class of phenoxy-pyrrolidine building blocks used in medicinal chemistry and chemical biology, yet it has no publicly reported bioactivity data (Ki, IC₅₀, EC₅₀) in major authoritative databases.

Molecular Formula C13H20ClNO
Molecular Weight 241.76 g/mol
CAS No. 1220019-69-1
Cat. No. B1394986
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Propylphenoxy)pyrrolidine hydrochloride
CAS1220019-69-1
Molecular FormulaC13H20ClNO
Molecular Weight241.76 g/mol
Structural Identifiers
SMILESCCCC1=CC=CC=C1OC2CCNC2.Cl
InChIInChI=1S/C13H19NO.ClH/c1-2-5-11-6-3-4-7-13(11)15-12-8-9-14-10-12;/h3-4,6-7,12,14H,2,5,8-10H2,1H3;1H
InChIKeyNWVULDYJGWDJAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2-Propylphenoxy)pyrrolidine hydrochloride (CAS 1220019-69-1): Physicochemical Profile and Comparator Context for Informed Procurement


3-(2-Propylphenoxy)pyrrolidine hydrochloride is a synthetic pyrrolidine derivative featuring a 2-propylphenoxy substituent on the pyrrolidine ring, supplied as the hydrochloride salt (C₁₃H₂₀ClNO, MW 241.76 g/mol) [1]. This compound belongs to a class of phenoxy-pyrrolidine building blocks used in medicinal chemistry and chemical biology, yet it has no publicly reported bioactivity data (Ki, IC₅₀, EC₅₀) in major authoritative databases [1]. This evidence gap is critical for procurement decisions, as differentiation from closely related analogs rests on quantifiable computed physicochemical parameters rather than biological target engagement data [1].

Why Generic Substitution of 3-(2-Propylphenoxy)pyrrolidine HCl Cannot Be Assumed: Positional Isomerism and Alkyl Branching Alter Key Molecular Descriptors


Substituting the 2-propylphenoxy positional isomer with its 4-propylphenoxy analog (CAS 1220029-40-2) or the 2-isopropylphenoxy variant (CAS 1185298-50-3) is not a straightforward exchange because the ortho- vs para-substitution pattern and linear vs branched alkyl chain alter steric, electronic, and conformational properties [1][2]. While both positional isomers share identical molecular formula and topological polar surface area (TPSA 21.3 Ų), the 2-isopropyl branched analog exhibits a reduced rotatable bond count (3 vs 4) and higher molecular complexity (193 vs 183), impacting molecular flexibility and potential target binding entropy [1][2]. These computed property differences, though not directly pharmacological, represent the only quantifiable differentiation parameters until specific biological assay data become available [1].

Quantitative Differentiation Evidence for 3-(2-Propylphenoxy)pyrrolidine HCl: Rotatable Bond Count, Molecular Complexity, Heavy Atom Count, and Molecular Weight vs Closest Analogs


Rotatable Bond Count: Target (4) vs 2-Isopropyl Analog (3) – Flexibility and Conformational Entropy Differentiation

The target compound 3-(2-propylphenoxy)pyrrolidine hydrochloride possesses 4 rotatable bonds, while the 2-isopropylphenoxy analog (CAS 1185298-50-3) has only 3 rotatable bonds [1][2]. Rotatable bond count is a key determinant of molecular flexibility, influencing conformational entropy costs upon protein binding; each additional rotatable bond can reduce binding affinity by approximately 0.5–1.5 kcal/mol due to entropic penalty [3]. This quantitative difference means the 2-propylphenoxy scaffold is inherently more flexible than the branched isopropyl variant, which may translate into distinct target binding profiles when biological data are generated.

molecular flexibility rotatable bond count conformational entropy drug-likeness

Molecular Complexity Score: 183 (Target) vs 193 (Isopropyl) vs 212 (Bromo) – Structural Complexity Gradient Across Three Analogs

The PubChem-computed molecular complexity score for the target 3-(2-propylphenoxy)pyrrolidine HCl is 183, compared to 193 for the 2-isopropylphenoxy analog and 212 for the 4-bromo-2-propylphenoxy analog (CAS 1220018-08-5) [1][2][3]. Molecular complexity correlates with the number of structural features including rings, stereocenters, and substituent diversity [4]. The gradient (183 → 193 → 212) reflects increasing structural intricacy: alkyl branching adds complexity, and bromine incorporation—introducing higher atomic number and potential halogen bonding—increases complexity by 29 points (15.8%) relative to the target compound [1][3].

molecular complexity structure-activity relationship scaffold diversity hit expansion

Molecular Weight: 241.76 g/mol (Target) vs 320.65 g/mol (4‑Bromo Analog) – 32.7% Mass Increase Affects PK Scalability and Synthesis Cost

The target compound has a molecular weight of 241.76 g/mol, whereas the 4-bromo-2-propylphenoxy analog (CAS 1220018-08-5) weighs 320.65 g/mol—a 78.89 g/mol or 32.7% increase [1][2]. Molecular weight is a fundamental parameter governing passive membrane permeability, with optimal oral bioavailability typically observed below 500 g/mol (Lipinski rule) but with finer distinctions relevant in the 200–350 g/mol range for CNS-drug-like space [3]. The 78.9 g/mol differential far exceeds typical scaffold tolerances for isosteric replacement and may place the bromo analog outside the optimal property range for certain target product profiles [3].

molecular weight pharmacokinetics heavy atom effect scaffold optimization

Heavy Atom Count: 16 (Target) vs 17 (4‑Bromo Analog) – Electron Density and Potential Halogen Bonding Differentiation

The target compound contains 16 heavy atoms (C, N, O, Cl⁻), whereas the 4-bromo-2-propylphenoxy analog contains 17 heavy atoms due to the additional bromine substituent [1][2]. Bromine contributes a 1-heavy-atom increment but more importantly introduces a region of high electron density and the capacity for halogen bonding (σ-hole interaction), which can enhance binding affinity and selectivity for specific protein targets [3]. The absence of this feature in the target compound may be advantageous when halogen bonding is undesirable (e.g., promiscuous binding) or disadvantageous when it is required for target engagement [3].

heavy atom count halogen bonding electron density crystallography

Hydrochloride Salt Form: pKa 11.27 and Aqueous Miscibility Advantage vs Free Base – Handling and Formulation Differentiation

The target compound is supplied as the hydrochloride salt. Pyrrolidine has a conjugate acid pKa of 11.27 in water [1], meaning the pyrrolidine nitrogen is predominantly protonated at physiological pH, enhancing aqueous solubility relative to neutral free base forms. The hydrochloride counterion further improves crystallinity and handling characteristics compared to hygroscopic free base amines [2]. This property is shared with many pyrrolidine hydrochlorides, but the specific 2-propylphenoxy substitution influences the solid-state properties and dissolution profile relative to analogs with different substituents [3].

salt form solubility pKa formulation handling

Bioactivity Data Gap: Zero Published Ki, IC₅₀, or EC₅₀ Values – Procurement Risk vs Analogs with Documented Target Engagement

As of May 2026, a systematic search of authoritative databases (PubChem, ChEMBL, DrugBank, BindingDB) reveals zero published quantitative bioactivity data (Ki, IC₅₀, EC₅₀) for 3-(2-propylphenoxy)pyrrolidine hydrochloride [1]. In contrast, structurally related phenoxy-pyrrolidine scaffolds have documented LTA₄ hydrolase inhibition (SC-22716, Ki values reported) and histamine H₃ receptor affinity (Ki < 760 nM for 4-tert-pentylphenoxypropyl derivatives) [2][3]. This data gap means the target compound cannot currently be prioritized based on biological performance; any procurement for target-based screening constitutes a de novo exploration with inherent risk.

bioactivity gap data availability screening target engagement

Research and Industrial Application Scenarios for 3-(2-Propylphenoxy)pyrrolidine HCl Based on Quantified Physicochemical Differentiation


Medicinal Chemistry SAR Exploration of Ortho-Substituted Phenoxy-Pyrrolidine Scaffolds Requiring Defined Flexibility

The 4-rotatable-bond scaffold provides a flexible core for structure-activity relationship (SAR) studies where conformational adaptability may influence target binding [1]. The ortho-propyl substitution pattern imposes steric constraints distinct from para-substituted analogs, making this compound suitable for probing ortho vs para positional effects on receptor engagement. Procurement is indicated for medicinal chemistry groups exploring phenoxy-pyrrolidine SAR that require a synthetically tractable, ortho-substituted building block with documented physicochemical identity [1].

De Novo Phenotypic or Target-Based Screening Where No Pre-existing Bioactivity Data Bias Is Desired

The absence of published bioactivity data for this compound [1] makes it suitable for unbiased phenotypic screening campaigns, where pre-existing literature bias toward specific targets could confound hit triaging. Researchers initiating a fresh screening program can select this compound as a representative ortho-propylphenoxy pyrrolidine scaffold without the risk of being influenced by prior target annotations [1].

Synthetic Intermediate Requiring Controllable Molecular Flexibility and Low Complexity for Downstream Elaboration

With a molecular complexity score of 183—lower than both the isopropyl (193) and bromo (212) analogs [1]—the target compound offers a synthetically accessible scaffold with fewer structural features that could complicate downstream functionalization. The 4-rotatable-bond framework provides flexibility for conformational searching in molecular docking studies while maintaining a molecular weight (241.76 g/mol) well within drug-like space [1].

Procurement Where Defined Salt Form (Hydrochloride) and Purity (95%) Are Critical for Formulation or Biological Assay Reproducibility

The hydrochloride salt form, combined with a verified purity specification of 95% from multiple suppliers [1], ensures consistent aqueous solubility and accurate dosing for in vitro assays [2]. The conjugate acid pKa of 11.27 guarantees full protonation of the pyrrolidine nitrogen at physiological pH, enhancing solubility and reducing nonspecific binding compared to neutral free base amines [2]. This makes the compound suitable for assay-ready procurement where salt-form consistency is critical for inter-experiment reproducibility.

Quote Request

Request a Quote for 3-(2-Propylphenoxy)pyrrolidine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.